

Comparative Guide: Hole Transporting Materials (HTMs) in Perovskite Photovoltaics

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Compound of Interest

Compound Name: *N*-(9-ethyl-9*H*-carbazol-3-yl)butanamide

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Focus: Carbazole Derivatives vs. Spiro-OMeTAD[1][2][3]

Executive Summary

For over a decade, Spiro-OMeTAD has served as the reference standard for hole transport in n-i-p perovskite solar cells (PSCs), consistently delivering Power Conversion Efficiencies (PCE) >25%. However, its commercial viability is severely compromised by three factors: exorbitant synthesis costs (~\$100–500/g), the requirement for hygroscopic dopants (Li-TFSI) that degrade device stability, and low intrinsic hole mobility.

This guide analyzes Carbazole-based derivatives as the superior alternative.[1] We categorize the comparison into two distinct material classes that represent the current field trajectory:

- Direct Replacements (Small Molecules): Carbazole-based spiro-derivatives (e.g., X60) that mimic Spiro-OMeTAD's morphology but at a fraction of the cost.

- Paradigm Shifters (Self-Assembled Monolayers - SAMs): Carbazole-phosphonic acids (e.g., 2PACz) that eliminate dopants entirely, enabling high-stability inverted (p-i-n) architectures.

Part 1: The Benchmark vs. The Challengers

1. The Reference: Spiro-OMeTAD

- Structure: A rigid spiro-core prevents crystallization, ensuring good film formation.
- The Flaw: Intrinsic hole mobility is low (

cm

$V\cdot s$). It must be doped with Li-TFSI (lithium bis(trifluoromethanesulfonyl)imide) and tBP (tert-butylpyridine) to function. Li-TFSI is hygroscopic, absorbing atmospheric moisture that subsequently dissolves the underlying perovskite layer.

2. The Challenger: X60 (The "Spiro-Killer")

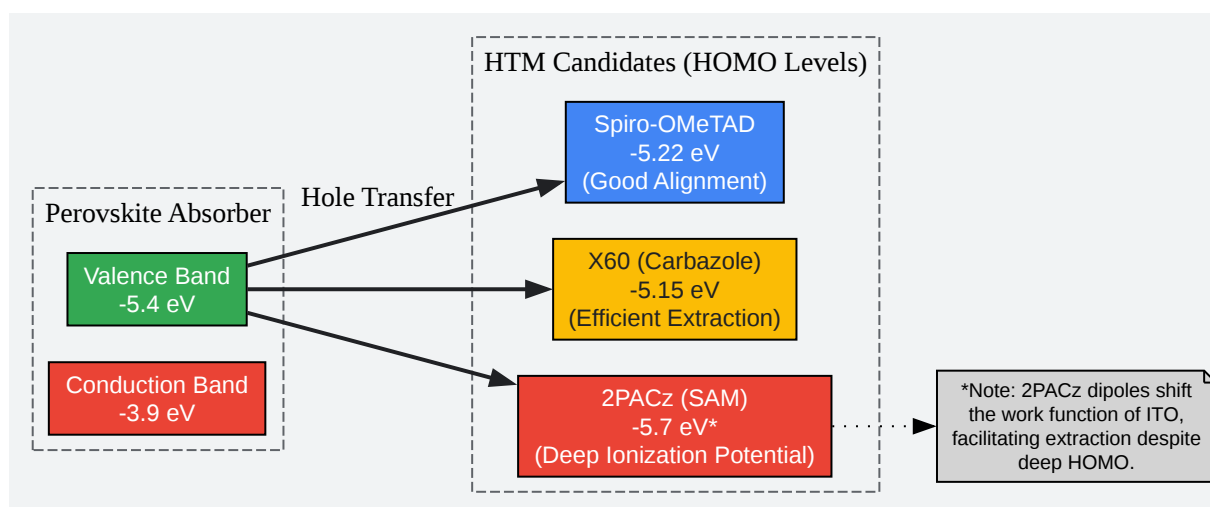
- Chemistry: X60 utilizes a spiro[fluorene-9,9'-xanthene] (SFX) core.[\[2\]](#)
- Advantage: The SFX core is synthesized in a "one-pot" reaction, reducing synthesis costs by approximately 30-fold compared to Spiro-OMeTAD.[\[2\]](#)
- Performance: When doped with hydrophobic alternatives (like EMIM-TFSI), X60 matches Spiro's efficiency (20-22%) with significantly enhanced moisture stability.

3. The Revolution: 2PACz (Carbazole SAMs)[\[3\]](#)

- Chemistry: [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid.
- Mechanism: The phosphonic acid group anchors covalently to the oxide substrate (e.g., ITO or NiOx), while the carbazole unit faces the perovskite.
- Advantage: It forms a monomolecular layer (single molecule thick). It requires no dopants, eliminating the primary degradation pathway. It minimizes contact resistance, enabling PCEs >24% in inverted structures.

Part 2: Mechanism & Energy Level Alignment

To understand the performance differences, we must visualize the energy alignment.[4] Efficient hole extraction requires the HTM's Highest Occupied Molecular Orbital (HOMO) to be slightly shallower (more negative) than the Perovskite's Valence Band Maximum (VBM).



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Figure 1: Energy level alignment of key HTMs relative to MAPbI₃ Perovskite. Note that while 2PACz appears to have a deep HOMO, its interface dipole effect modifies the effective work function of the contact, facilitating low-loss extraction.

Part 3: Comparative Performance Metrics

The following data aggregates average values from high-impact literature (2020–2024).

| Feature | Spiro-OMeTAD (Reference) | X60 (Carbazole Bulk) | 2PACz (Carbazole SAM) |
|---------------------|-------------------------------|--------------------------------------|----------------------------------|
| Molecular Class | Small Molecule (Amorphous) | Small Molecule (Amorphous) | Self-Assembled Monolayer |
| Device Architecture | n-i-p (Regular) | n-i-p (Regular) | p-i-n (Inverted) |
| Hole Mobility () | (doped) | (doped) | N/A (Tunneling/Hopping)* |
| Dopant Requirement | Mandatory (Li-TFSI, tBP) | Required (Li-TFSI or EMIM-TFSI) | None (Dopant-free) |
| PCE (Typical) | 22% – 25.8% | 19% – 21.8% | 21% – 24.5% |
| Stability (T80) | <500 hrs (uncapsulated) | >1000 hrs (w/ hydrophobic dopant) | >2000 hrs (inherently stable) |
| Est. Synth. Cost | High (~\$300/g) | Low (~\$10/g) | Medium (Low usage quantity) |

*Note: Mobility is less relevant for 2PACz as the layer is only ~1-2 nm thick; transport is dominated by tunneling or short-range hopping.

Part 4: Experimental Validation Protocols

To validate these materials in your own lab, you must characterize Hole Mobility and Energy Levels. Below are the self-validating protocols.

Protocol A: Hole Mobility via Space Charge Limited Current (SCLC)

Objective: Determine the intrinsic hole mobility (

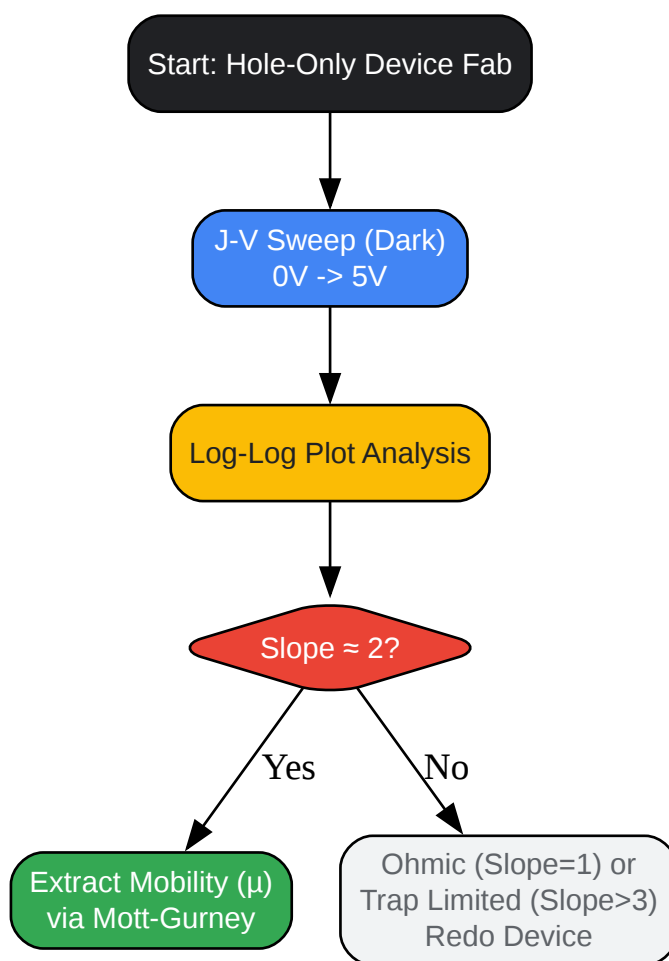
) of the bulk material (Spiro or X60). Note: This protocol is NOT suitable for SAMs (2PACz) due to their mono-molecular nature.

The "Hole-Only" Device Stack:

- Anode: Indium Tin Oxide (ITO) glass.
- Injection Layer: PEDOT:PSS (spin-coated, annealed).
- Active Layer: HTM (Spiro or X60) spin-coated at varying speeds to achieve thickness nm.
- Cathode: Gold (Au) or Molybdenum Oxide (MoO₃)/Ag. Crucial: Do not use Aluminum or Calcium, as they may inject electrons.

Measurement Workflow:

- Perform a Dark J-V sweep (0V to 5V).
- Plot
vs
on a log-log scale.
- Identify the SCLC Region (slope
).
- Fit the data using the Mott-Gurney Law:
 - : Relative permittivity (assume 3.0 for organic HTMs if unknown).
 - : Thickness (measured via Profilometer/AFM).



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Figure 2: Decision logic for extracting mobility from SCLC data. A slope of 2 is mandatory for valid extraction.

Protocol B: HOMO Level Determination via Cyclic Voltammetry (CV)

Objective: Accurately determine the oxidation potential (

).

- Setup: 3-Electrode System.
 - Working: Glassy Carbon (polished).
 - Counter: Platinum Wire.

- Reference: Ag/AgCl (or Ag/AgNO₃ for non-aqueous).
- Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate () in Dichloromethane (DCM).
- Procedure:
 - Dissolve HTM in electrolyte.
 - Degas with Nitrogen for 10 mins (Oxygen quenches current).
 - Run sweep.^[5]^[6] Record (onset of oxidation).^[7]
 - Internal Standard: Add Ferrocene (Fc) to the solution and run again. Calibrate potential vs. ^[5].
- Calculation:

Part 5: Synthesis & Scalability Analysis

The cost driver in HTMs is purification (column chromatography) and the number of synthetic steps.

- Spiro-OMeTAD: Requires a Grignard reaction followed by a Buchwald-Hartwig amination. The spiro-core synthesis is low-yield and requires sublimation grade purity (99.9%), driving costs to >\$300/g.
- X60 (Carbazole-SFX): The SFX core is synthesized via acid-catalyzed condensation of fluorenone and phenol (cheap commodities). The subsequent amination is high-yield. Cost is estimated at <\$20/g at scale.
- 2PACz: Synthesis involves a simple N-alkylation of carbazole followed by phosphonation. While the gram price is moderate, the material utilization is incredibly efficient. A dilute solution (0.5 mg/mL) covers massive areas because it forms a monolayer. 1 gram of 2PACz can coat >1000

of substrate, making it the most cost-effective option per Watt.

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